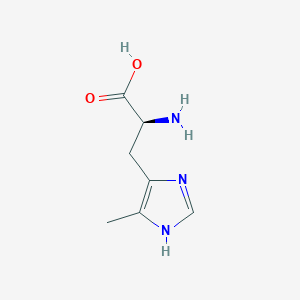
5-Methyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-L-histidine is a derivative of the essential amino acid histidine It is characterized by the addition of a methyl group at the 5th position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-L-histidine typically involves the methylation of L-histidine. One common method is the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled conditions to ensure selective methylation at the 5th position of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of enzymatic processes where specific methyltransferases catalyze the methylation of L-histidine. Such biotechnological approaches are often preferred for their efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazolone derivatives.
Reduction: Reduction reactions can modify the imidazole ring, potentially altering its biological activity.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolone derivatives, while substitution reactions can produce various substituted imidazole compounds.
Scientific Research Applications
5-Methyl-L-histidine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of methylated imidazole derivatives.
Biology: It serves as a biomarker for certain metabolic processes and can be used in studies related to protein metabolism and muscle physiology.
Medicine: Research has explored its potential role in diagnosing and monitoring certain diseases, such as muscle disorders and metabolic conditions.
Industry: It can be used in the synthesis of specialized chemicals and pharmaceuticals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-L-histidine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, influencing their activity. The methylation of the imidazole ring can affect its binding affinity and specificity, thereby modulating its biological effects. For instance, it may interact with histidine decarboxylase, influencing histamine production and related physiological processes.
Comparison with Similar Compounds
1-Methylhistidine: Another methylated derivative of histidine, differing in the position of the methyl group.
3-Methylhistidine: Similar to 5-Methyl-L-histidine but with the methyl group at the 3rd position.
Ergothioneine: A sulfur-containing derivative of histidine with antioxidant properties.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other methylated histidine derivatives, it may exhibit distinct binding properties and physiological effects, making it valuable for specific research and industrial applications.
Properties
CAS No. |
40519-43-5 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(10-3-9-4)2-5(8)7(11)12/h3,5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
UAFOEWLJICDDGE-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=C(N=CN1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(N=CN1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)

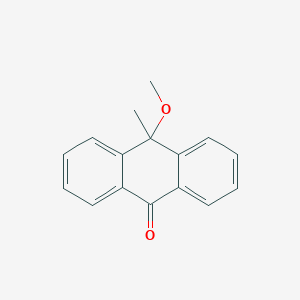


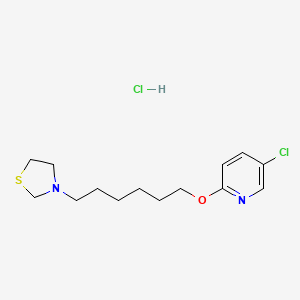
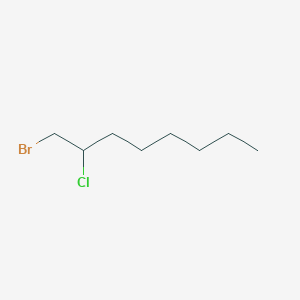
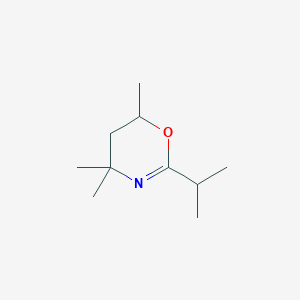


![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
